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Compound of Interest

Compound Name:
Methyl 2-amino-3,5-

dimethoxybenzoate

Cat. No.: B8728370

Get Quote

Methyl 2-amino-3,5-dimethoxybenzoate (CAS 68701-21-3) is a specialized organic building

block utilized primarily in the synthesis of complex heterocyclic pharmacophores and

agrochemicals.[1][2] Unlike commodity reagents, this compound serves as a critical "scaffold

node" in medicinal chemistry, particularly for constructing benzamide-based kinase inhibitors

and mimicking natural plant defense compounds like miriamide (an insect antifeedant).[1]

Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8728370#bc-rfq
https://www.benchchem.com/product/b8728370/docs?utm_src=pdf-body#technical-dossier-compound-identity-significance
https://commonchemistry.cas.org/detail?cas_rn=6870-67-3
https://www.bldpharm.com/products/50413-30-4.html
https://commonchemistry.cas.org/detail?cas_rn=6870-67-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8728370?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification
Critical Note for
Researchers

Molecular Formula C₁₀H₁₃NO₄

Molecular Weight 211.21 g/mol

Appearance Off-white to pale yellow solid
Darkening indicates oxidation

(quinone formation).[1]

Solubility DMSO, Methanol, DCM

Poor water solubility; avoid

aqueous buffers for stock

solutions.[1]

Melting Point 93–95°C

Sharp range indicates high

purity; broad range suggests

solvent inclusion.[1]

Key Functional Groups
Primary Amine, Methyl Ester,

Methoxy (x2)

Amine is prone to oxidation;

Ester is susceptible to

hydrolysis.[1]

Strategic Sourcing Landscape
Sourcing CAS 68701-21-3 requires distinguishing between "catalog aggregators" and "origin

manufacturers."[1] This compound is typically produced via the catalytic hydrogenation of

methyl 3,5-dimethoxy-2-nitrobenzoate.[1] Consequently, the most common impurity is the

unreduced nitro-precursor.[1]
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Supplier Tier
Recommended
Vendors

Typical Purity Lead Time Use Case

Tier 1: Stocking

Specialists

BLD Pharm,

ChemScene
≥97% 1–3 Days

Milligram to

Gram-scale

discovery

chemistry.[1]

Tier 2: Catalog

Aggregators

ChemSrc,

MolPort
Variable 1–2 Weeks

Price

comparison;

often drop-ship

from Tier 1.[1]

Tier 3: Custom

Synthesis

WuXi AppTec,

Pharmablock
≥98% 4–8 Weeks

Kilogram-scale

process

development.[1]

Expert Insight: For research grade (discovery phase), prioritize BLD Pharm or ChemScene as

they frequently maintain physical stock of this specific intermediate, reducing the risk of "ghost

inventory" often found with aggregators.[1]

Quality Assurance: The Self-Validating Protocol
Trusting a Certificate of Analysis (CoA) is insufficient for sensitive intermediates.[1] You must

implement a Self-Validating System upon receipt to ensure the integrity of downstream

biological assays.[1]

Critical Impurity Profiling
Nitro-Precursor (Methyl 3,5-dimethoxy-2-nitrobenzoate): Result of incomplete hydrogenation.

[1]

Detection: shifts in aromatic region of H-NMR.[1][3]

Hydrolysis Product (Acid form): Result of poor storage (moisture).[1]

Detection: Loss of methyl ester singlet (~3.8 ppm) and appearance of broad acid peak.[1]
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Oxidation Products: Result of air exposure.[1]

Detection: Discoloration (brown/black) and baseline noise in NMR.[1]

Validation Workflow (H-NMR)
Solvent: DMSO-d₆ or CDCl₃[1]

Diagnostic Signals (Expected):

δ ~3.80 ppm (s, 3H): Ester methyl group.[1]

δ ~3.70–3.85 ppm (s, 6H): Two methoxy groups (may overlap or appear as distinct

singlets depending on solvent).[1]

δ ~6.0–7.0 ppm (m, 2H): Aromatic protons (meta-coupling).[1]

δ ~5.5–6.5 ppm (br s, 2H): Primary amine (

) – Chemical shift varies with concentration/solvent.[1]

Handling & Storage Protocols
To maintain the "Research Grade" status of CAS 68701-21-3, strict environmental controls are

required.[1]

Inert Atmosphere: The primary amine is electron-rich, making the ring susceptible to

oxidative degradation.[1] Store under Argon or Nitrogen.[1]

Light Protection: Store in amber vials. UV light can catalyze the degradation of the amino-

benzoate moiety.[1]

Temperature: Long-term storage at 2–8°C is mandatory. For storage >6 months, -20°C is

recommended to prevent ester hydrolysis.[1]

Visualizing the Sourcing & Validation Logic
The following diagram outlines the decision logic for sourcing and the technical workflow for

validating the compound before entering it into a synthesis pipeline.
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Requirement: CAS 68701-21-3

Scale Needed?

Tier 1: Stocking Suppliers
(BLD Pharm, ChemScene)

< 10g

Tier 3: Custom Synthesis
(WuXi, Pharmablock)

> 100g
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Check Impurities:
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2. Hydrolyzed Acid

PASS: Release to Synthesis

Clean Spectrum

Recrystallize
(Methanol)

Minor Impurities

Re-test

Click to download full resolution via product page
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Figure 1: Decision matrix for sourcing and validating Methyl 2-amino-3,5-
dimethoxybenzoate, ensuring material integrity prior to usage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS Common Chemistry [commonchemistry.cas.org]

2. 50413-30-4|Methyl 2-amino-4-methoxylbenzoate|BLD Pharm [bldpharm.com]

3. edepot.wur.nl [edepot.wur.nl]

To cite this document: BenchChem. [Technical Dossier: Compound Identity & Significance].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8728370/docs#technical-dossier-compound-identity-
significance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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